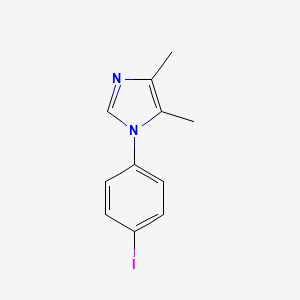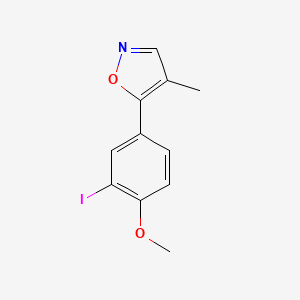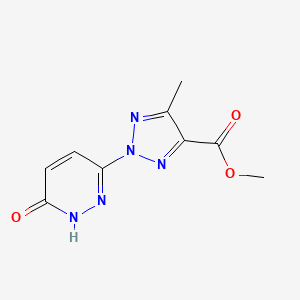
5-(4-Methoxybenzyl)-2-morpholinothiazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Metoxibencil)-2-morfolinotiazol-4-amina es un compuesto orgánico complejo que ha despertado interés en diversos campos científicos debido a su estructura química única y sus posibles aplicaciones. Este compuesto presenta un anillo de tiazol, un anillo de morfolina y un grupo metoxibencilo, que contribuyen a sus diversas propiedades químicas y reactividad.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 5-(4-Metoxibencil)-2-morfolinotiazol-4-amina generalmente implica reacciones orgánicas de varios pasos. Un método común incluye la formación del anillo de tiazol a través de una reacción de ciclización que involucra una tioamida y una α-halocetona. El anillo de morfolina se puede introducir mediante reacciones de sustitución nucleófila. El grupo metoxibencilo se agrega a menudo mediante una reacción de alquilación de Friedel-Crafts utilizando cloruro de 4-metoxibencilo y un catalizador apropiado .
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. Esto incluye controlar la temperatura, la presión y el uso de catalizadores para facilitar las reacciones. El uso de reactores de flujo continuo y síntesis automatizada puede mejorar la eficiencia y la escalabilidad del proceso de producción .
Análisis De Reacciones Químicas
Tipos de Reacciones
5-(4-Metoxibencil)-2-morfolinotiazol-4-amina experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando reactivos como el peróxido de hidrógeno o el permanganato de potasio, lo que lleva a la formación de sulfóxidos o sulfones.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes como el hidruro de litio y aluminio, lo que resulta en la formación de aminas o alcoholes.
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio y otros agentes oxidantes.
Reducción: Hidruro de litio y aluminio, borohidruro de sodio.
Sustitución: Haluros de alquilo, cloruros de acilo y otros electrófilos.
Principales Productos Formados
Oxidación: Sulfóxidos, sulfones.
Reducción: Aminas, alcoholes.
Sustitución: Varios derivados sustituidos dependiendo de los reactivos utilizados.
Aplicaciones Científicas De Investigación
5-(4-Metoxibencil)-2-morfolinotiazol-4-amina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se ha investigado su potencial como sonda bioquímica para estudiar las interacciones enzimáticas y las vías celulares.
Medicina: Se ha explorado su posible propiedades terapéuticas, incluidas las actividades antimicrobianas y anticancerígenas.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 5-(4-Metoxibencil)-2-morfolinotiazol-4-amina implica su interacción con dianas moleculares específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad. Por ejemplo, puede inhibir ciertas enzimas uniéndose a sus sitios activos, bloqueando así el acceso al sustrato. Las vías involucradas pueden incluir la transducción de señales, la regulación metabólica y la expresión genética .
Comparación Con Compuestos Similares
Compuestos Similares
5-(4-Metoxibencil)-1,3,4-tiadiazol-2-amina: Comparte un grupo metoxibencilo similar y un anillo de tiazol, pero difiere en la presencia de un anillo de tiadiazol.
4-Metoxibencil 5-bromo-2-clorobenzamida: Contiene un grupo metoxibencilo, pero tiene diferentes grupos funcionales y una estructura de benzamida.
Unicidad
5-(4-Metoxibencil)-2-morfolinotiazol-4-amina es único debido a su combinación de un anillo de tiazol, un anillo de morfolina y un grupo metoxibencilo. Esta estructura única confiere propiedades químicas y reactividad específicas, lo que la hace valiosa para diversas aplicaciones en investigación e industria .
Propiedades
Fórmula molecular |
C15H19N3O2S |
|---|---|
Peso molecular |
305.4 g/mol |
Nombre IUPAC |
5-[(4-methoxyphenyl)methyl]-2-morpholin-4-yl-1,3-thiazol-4-amine |
InChI |
InChI=1S/C15H19N3O2S/c1-19-12-4-2-11(3-5-12)10-13-14(16)17-15(21-13)18-6-8-20-9-7-18/h2-5H,6-10,16H2,1H3 |
Clave InChI |
KTXLQXJBXDJXOZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CC2=C(N=C(S2)N3CCOCC3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-Fluoro-N-isopropylbenzo[d]isoxazol-3-amine](/img/structure/B11801822.png)






